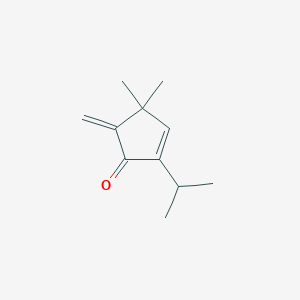
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is a chemical compound with a unique structure characterized by a cyclopentene ring substituted with dimethyl, methylidene, and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of Substituents: The dimethyl, methylidene, and isopropyl groups can be introduced through various alkylation reactions. For example, the use of Grignard reagents or organolithium compounds can facilitate the addition of these groups to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, forming saturated compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the double bonds and the substituents on the cyclopentene ring. These structural features enable the compound to participate in various chemical reactions, leading to the formation of different products.
相似化合物的比较
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in having a methylidene group but differs in the aromatic ring structure.
4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl: Similar in having dimethyl groups but differs in the presence of an oxazole ring.
Uniqueness
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific combination of substituents on the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
58851-32-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
4,4-dimethyl-5-methylidene-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)9-6-11(4,5)8(3)10(9)12/h6-7H,3H2,1-2,4-5H3 |
InChI 键 |
NGNLMDBNYMYQOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(C(=C)C1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















